molecular formula C7H8ClNO3S B1417296 4-Chloro-2-methoxybenzenesulfonamide CAS No. 749253-52-9

4-Chloro-2-methoxybenzenesulfonamide

Cat. No. B1417296
M. Wt: 221.66 g/mol
InChI Key: ZKVAHGNYNOAZDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

A Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, was synthesized in a methanolic medium. The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .

Scientific Research Applications

    Pharmacological Activities

    • Field : Medicinal Chemistry
    • Application : 4-Chloro-2-methoxybenzenesulfonamide is used in the synthesis of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates .
    • Method : The compound is synthesized beginning with substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate to afford substituted phenoxy acetic acids. These acids and ethanolamine are then subjected to microwave irradiation .
    • Results : The synthesized compounds are studied for their utilization as drugs and their biological effects .

    Synthesis of Biologically Active Substances

    • Field : Organic Chemistry
    • Application : 4-Methoxybenzenesulfonamide, which is structurally similar to 4-Chloro-2-methoxybenzenesulfonamide, is used in the preparation of S, S -dimethyl- N - p -methoxybenzenesulfonylsulfilimine .
    • Method : The specific method of synthesis is not mentioned in the source .
    • Results : The synthesized compound is used as a ligand to generate novel bis-tetrahydrofuran–based human immunodeficiency virus (HIV) protease inhibitor .

    Preparation of S, S -dimethyl- N - p -methoxybenzenesulfonylsulfilimine

    • Field : Organic Chemistry
    • Application : 4-Methoxybenzenesulfonamide, which is structurally similar to 4-Chloro-2-methoxybenzenesulfonamide, may be used in the preparation of S, S -dimethyl- N - p -methoxybenzenesulfonylsulfilimine .
    • Method : The specific method of synthesis is not mentioned in the source .
    • Results : The synthesized compound is used as a ligand to generate novel bis-tetrahydrofuran–based human immunodeficiency virus (HIV) protease inhibitor .

    Synthesis of Phenoxy Oxazolines

    • Field : Medicinal Chemistry
    • Application : A series of phenoxy oxazolines are synthesized beginning with substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate .
    • Method : The substituted phenols and chloro acetic acid are subjected to microwave irradiation to afford substituted phenoxy acetic acids .
    • Results : The synthesized phenoxy oxazolines are studied for their potential therapeutic applications .

    Friedel-Crafts Alkylation

    • Field : Organic Chemistry
    • Application : The Friedel-Crafts alkylation is a reaction that introduces an alkyl group onto the benzene ring . While the specific use of 4-Chloro-2-methoxybenzenesulfonamide is not mentioned, it’s possible that similar compounds could be used in this type of reaction .
    • Method : The reaction is carried out by treating an aromatic compound with an alkyl chloride, RCl, in the presence of AlCl3 to generate a carbocation electrophile, R+ .
    • Results : The reaction often results in multiple substitutions on the benzene ring .

    Preparation of Biologically Active Substances

    • Field : Medicinal Chemistry
    • Application : A series of phenoxy oxazolines are synthesized beginning with substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate .
    • Method : The substituted phenols and chloro acetic acid are subjected to microwave irradiation to afford substituted phenoxy acetic acids .
    • Results : The synthesized phenoxy oxazolines are studied for their potential therapeutic applications .

properties

IUPAC Name

4-chloro-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVAHGNYNOAZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methoxybenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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